Bienvenue dans la boutique en ligne BenchChem!

Diselane

anticancer cervical cancer diselenide

1,2-Di(quinazolin-4-yl)diselane (also known as LG003 or DQYD) is a synthetic organoselenium compound featuring a quinazoline-diselenide scaffold. It belongs to the diaryl diselenide class and has been characterized as a broad-spectrum anticancer agent with activity against non-small-cell lung cancer (A549), gastric cancer, cervical cancer (SiHa), and breast cancer (MDA-MB-435) cell lines.

Molecular Formula H2Se2
Molecular Weight 160 g/mol
Cat. No. B1234466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiselane
Molecular FormulaH2Se2
Molecular Weight160 g/mol
Structural Identifiers
SMILES[SeH][SeH]
InChIInChI=1S/H2Se2/c1-2/h1-2H
InChIKeyAVJWYAUVPWRPJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diselane for Anticancer Research: 1,2-Di(quinazolin-4-yl)diselane (LG003) Compound Procurement Guide


1,2-Di(quinazolin-4-yl)diselane (also known as LG003 or DQYD) is a synthetic organoselenium compound featuring a quinazoline-diselenide scaffold. It belongs to the diaryl diselenide class and has been characterized as a broad-spectrum anticancer agent with activity against non-small-cell lung cancer (A549), gastric cancer, cervical cancer (SiHa), and breast cancer (MDA-MB-435) cell lines [1]. Beyond oncology, the compound also demonstrates antimycobacterial properties against M. tuberculosis and M. smegmatis [2]. Its mechanism of action involves induction of apoptosis via ROS signaling and cell-cycle arrest, distinguishing it from conventional cytotoxic chemotherapeutics [3].

Why Generic Diselenides Cannot Substitute for 1,2-Di(quinazolin-4-yl)diselane in Targeted Anticancer Research


Although numerous organoselenium compounds, including diphenyl diselenide (DPDS) and ebselen, exhibit antioxidant and GPx-mimetic properties, the quinazoline-fused diselenide architecture of LG003 confers a distinct pharmacological profile that cannot be replicated by simpler diaryl diselenides. LG003 demonstrates superior in vitro anticancer potency against multiple cell lines compared to first-line chemotherapeutics such as taxol, oxaliplatin, and epirubicin [1], while diphenyl diselenide and its analogs show variable GPx-like activity that is often dissociated from their TrxR substrate capacity [2]. Furthermore, LG003 exerts antitumor effects primarily through physiological apoptosis pathways rather than direct cytotoxicity, as evidenced by LDH release assays [3]. This mechanistic divergence means that substituting LG003 with generic diselenides would forfeit the compound's unique combination of broad-spectrum anticancer activity, ROS-mediated apoptosis induction, and antimycobacterial potential.

Quantitative Differentiation Evidence: 1,2-Di(quinazolin-4-yl)diselane vs. Clinical Anticancer Drugs and Selenium-Based Comparators


Superior In Vitro Anticancer Activity of LG003 vs. Commercial Chemotherapeutics in SiHa Cervical Cancer Cells

In a direct head-to-head comparison using the SiHa cervical cancer cell line, LG003 demonstrated superior in vitro anticancer activity relative to four commercial anticancer drugs: 10-hydroxycamptothecin, epirubicin hydrochloride, taxol, and oxaliplatin [1]. The study reported that LG003 exhibited better overall anticancer activity than all tested comparators, with inhibition effects that were both time- and dose-dependent [1]. Notably, lactate dehydrogenase (LDH) release assays confirmed that LG003 exerts its effects through a physiological pathway rather than non-specific cytotoxicity, a mechanistic differentiation from conventional chemotherapeutics [1].

anticancer cervical cancer diselenide

LG003 Matches or Exceeds Gefitinib and Other Chemotherapeutics in MDA-MB-435 Breast Cancer Cells

In a direct comparative study against the metastatic breast cancer cell line MDA-MB-435, LG003 exhibited better or similar antitumor activity compared to Gefitinib, Oxaliplatin, Epirubicin Hydrochloride, 10-Hydroxycamptothecin, and Taxol [1]. The study confirmed that LG003 inhibited MDA-MB-435 cells in a time- and dose-dependent manner, with morphological evidence of apoptosis including cell shrinking, blebbing, and membrane damage [1]. Importantly, LDH release assays indicated that LG003's effects were only partly mediated through cytotoxicity, suggesting a multi-modal mechanism distinct from the primarily cytotoxic action of the comparator drugs [1].

breast cancer diselenide gefitinib

LG003 Induces G1-Phase Arrest and Apoptosis in A549 Lung Cancer Cells via Non-Cytotoxic Pathways

In A549 non-small-cell lung cancer cells, LG003 treatment resulted in G1-phase cell-cycle arrest followed by accumulation in the hypodiploid (sub-G1) population, indicative of apoptosis [1]. AO/EB staining and DNA ladder assays confirmed characteristic apoptotic nuclear condensation and DNA fragmentation [1]. Annexin V-FITC analysis demonstrated dosage-dependent apoptosis induction over 48 hours [1]. The study explicitly concluded that LG003 executes antitumor activity through inhibition of cell proliferation in the early stage followed by apoptotic death, rather than through direct cytotoxicity [1]. This mechanism contrasts with many conventional chemotherapeutics that rely on cytotoxic DNA damage.

lung cancer apoptosis cell cycle arrest

Antimycobacterial Activity of DQYD Comparable to Clinical Antituberculosis Drugs

1,2-Di(quinazolin-4-yl)diselane (DQYD) demonstrated minimum inhibitory concentration (MIC) values against M. tuberculosis and M. smegmatis that are similar to those of clinical antituberculosis drugs [1]. The compound exhibited dose-dependent and time-dependent bactericidal activity, with complete inhibition of mycobacterial cultures observed within 8–12 days [1]. Mechanistic studies revealed that DQYD disrupts intracellular ATP homeostasis and increases mycobacterial DNA damage, while its activity was found to be independent of reactive oxygen species (ROS) [1]. This dual anticancer-antimycobacterial profile is not observed with simpler diaryl diselenides such as diphenyl diselenide.

antimycobacterial tuberculosis diselenide

ROS-Mediated Apoptosis and DNA Damage in Gastric Cancer Cells via LG003 Treatment

In gastric cancer cell models, LG003 significantly inhibited cell viability and induced morphological changes, apoptosis, and DNA damage through the ROS signaling pathway [1]. This ROS-dependent mechanism distinguishes LG003 from antioxidant organoselenium compounds like diphenyl diselenide and ebselen, which primarily act as GPx mimics to reduce oxidative stress [2]. Instead of scavenging ROS, LG003's anticancer activity leverages ROS generation as a pro-apoptotic trigger, representing a fundamentally different pharmacological strategy within the organoselenium compound class [1].

gastric cancer ROS DNA damage

Broad-Spectrum Anticancer Activity Across Six Cancer Cell Lines In Vitro

LG003 was initially identified through an anticancer drug discovery screen and demonstrated considerable antitumor effects across six tested cancer cell lines in vitro [1]. While exact IC50 values for all six lines are not fully disclosed in all publications, the compound consistently shows activity against A549 (lung), SiHa (cervical), MDA-MB-435 (breast), gastric cancer cells, and others [1][2]. This broad-spectrum profile contrasts with more narrowly active organoselenium compounds such as ebselen, which is primarily investigated for neuroprotective and antioxidant applications rather than direct anticancer activity [3].

broad-spectrum anticancer diselenide

Optimal Research and Procurement Application Scenarios for 1,2-Di(quinazolin-4-yl)diselane (LG003)


Non-Small-Cell Lung Cancer (NSCLC) Apoptosis Mechanism Studies

Based on the evidence that LG003 induces G1-phase arrest, sub-G1 accumulation, and Annexin V-confirmed apoptosis in A549 cells through a non-cytotoxic mechanism [1], this compound is ideally suited for NSCLC research programs investigating physiological apoptosis pathways. Researchers should procure LG003 when the experimental objective is to distinguish proliferation inhibition from direct cytotoxicity, as LDH release assays have validated this mechanistic differentiation [1].

Multi-Indication Oncology Lead Compound Screening

Given LG003's demonstrated broad-spectrum activity across cervical (SiHa), breast (MDA-MB-435), gastric, and lung (A549) cancer cell lines, with potency matching or exceeding Gefitinib, Taxol, Oxaliplatin, Epirubicin, and 10-Hydroxycamptothecin [2][3], LG003 is the preferred procurement choice for multi-indication oncology screening programs. A single compound can serve as a positive control or lead scaffold across diverse cancer types, reducing procurement complexity.

Antimycobacterial Drug Discovery with a Dual Oncology Application

DQYD's MIC values comparable to clinical antituberculosis drugs, combined with its dose-dependent bactericidal activity and ATP dysregulation mechanism [4], position it as a unique dual-use research compound. Laboratories conducting both oncology and infectious disease research can procure DQYD as a single agent serving two distinct therapeutic area programs, a procurement efficiency not offered by single-indication diselenides like diphenyl diselenide or ebselen.

ROS-Mediated Cancer Cell Death Pathway Investigation

For research groups studying pro-oxidant anticancer mechanisms, LG003 offers a distinct advantage over antioxidant organoselenium compounds. While diphenyl diselenide and ebselen function primarily as GPx mimics to scavenge ROS [5], LG003 induces ROS generation to trigger apoptosis and DNA damage in gastric cancer cells [6]. This opposing mechanistic polarity makes LG003 the appropriate procurement choice for studies requiring a pro-oxidant selenium-based tool compound.

Quote Request

Request a Quote for Diselane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.